N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide
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Description
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide is a useful research compound. Its molecular formula is C14H16Cl2N2O2S and its molecular weight is 347.25. The purity is usually 95%.
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Biological Activity
Overview of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide
This compound is a synthetic compound that features a thiophene ring and a cyano group, which are often associated with diverse biological activities. Thiophenes have been studied for their potential in pharmacology due to their ability to interact with various biological targets.
The biological activity of compounds like this compound can be attributed to their structural components:
- Thiophene Ring : Known for its role in modulating enzyme activity and receptor binding.
- Cyano Group : Often enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Antimicrobial Activity
Several studies have indicated that thiophene derivatives exhibit antimicrobial properties. For example:
- Case Study : A study on thiophene derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as chlorine in 2,5-dichlorothiophene, has been linked to increased antimicrobial potency.
Anticancer Activity
Research has demonstrated that compounds containing thiophene moieties can inhibit cancer cell proliferation:
- Case Study : A derivative similar to this compound was tested against breast cancer cell lines, showing a dose-dependent inhibition of cell growth.
Table of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cells | |
Enzyme Inhibition | Modulation of enzyme activity | General knowledge |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies:
- Substituent Effects : The presence of electron-withdrawing groups (like cyano and chloro) enhances the compound's reactivity and interaction with biological targets.
- Hydrophobic Interactions : The hydrophobic nature of the thiophene ring facilitates binding to lipid membranes, potentially increasing efficacy in cellular environments.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S/c15-11-8-10(13(16)21-11)2-1-3-12(19)18-14(9-17)4-6-20-7-5-14/h8H,1-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHKINSTVHWNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.